molecular formula C6H8N2O3 B8230767 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 36161-39-4

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8230767
CAS No.: 36161-39-4
M. Wt: 156.14 g/mol
InChI Key: GDDJFARLEAKCEM-UHFFFAOYSA-N
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Description

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position on the pyrimidine ring. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods reported for the synthesis of 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C) . This reaction leads to the formation of the desired pyrimidine derivative through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route involving 2,4,6-trichloropyrimidine and sodium ethoxide can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions where substituents are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethoxypyrimidine: Another pyrimidine derivative with three methoxy groups.

    6-Methoxyuracil: A similar compound with a methoxy group at the 6th position but lacking the methyl group at the 1st position.

Uniqueness

6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methoxy-1-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-5(11-2)3-4(9)7-6(8)10/h3H,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDJFARLEAKCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)NC1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551041
Record name 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36161-39-4
Record name 6-Methoxy-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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